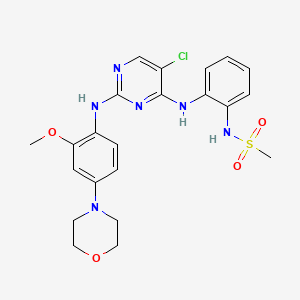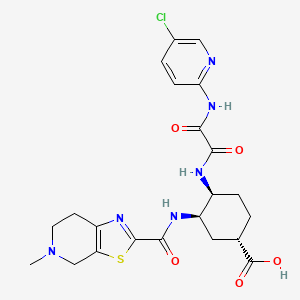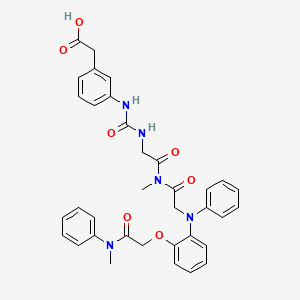
D&C レッドNo. 31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D & C Red no. 31 is a dye.
科学的研究の応用
化粧品とパーソナルケア製品
D&C レッドNo. 31は、化粧品やパーソナルケア製品の配合に広く使用されています {svg_1}. これらの製品に色を付けるために使用され、特にブラッシャーやルージュに使用されます {svg_2}.
FDA認証
D&C レッドNo. 31およびレッド31レーキは、米国食品医薬品局(FDA)による認証の対象となります {svg_3}. FDAはこれらの成分の安全性を見直し、FDAの仕様に準拠する場合、外用薬や化粧品の着色に使用しても安全であると判断しました {svg_4}.
欧州連合の規制
欧州連合では、D&C レッドNo. 31およびレッド31レーキはCI 15800としてリストされており、化粧品やパーソナルケア製品の着色剤として使用できますが、目の周りの使用を目的としたもの、唇やその他の粘膜への使用を目的としたものには使用できません {svg_5}.
FDA仕様
FDAは、D&C レッドNo. 31について特定の仕様を定めています。 特定の不純物が含まれていないこと、および組成に関する特定の基準に適合している必要があります {svg_6}.
医薬品への使用
D&C レッドNo. 31は、良好な製造規範に沿って、外用薬に安全に使用できます {svg_7}.
作用機序
Target of Action
D & C Red No. 31, also known as CI 15800, is primarily used as a colorant in various products . Its primary targets are the visual receptors in the human eye, where it imparts a specific color to the products it is used in .
Mode of Action
As a dye, D & C Red No. 31 interacts with light in a specific way to produce its characteristic color . When light hits the dye, certain wavelengths are absorbed while others are reflected. The reflected light reaches our eyes and is perceived as the color of the dye .
Biochemical Pathways
The action of D & C Red No. The perception of color involves complex biochemical processes in the visual system, including the absorption of light by photoreceptor cells in the retina and the subsequent transmission of electrical signals to the brain .
Pharmacokinetics
The pharmacokinetics of D & C Red No. If ingested or absorbed through the skin, its adme (absorption, distribution, metabolism, and excretion) properties would depend on various factors including its chemical structure, the formulation of the product it is used in, and individual physiological factors .
Result of Action
The primary result of the action of D & C Red No. 31 is the imparting of color to the products it is used in . This can enhance the aesthetic appeal of these products and contribute to their overall effectiveness .
Action Environment
The action of D & C Red No. 31 can be influenced by various environmental factors. For example, exposure to light and heat can potentially degrade the dye and alter its color . The pH and chemical composition of the product it is used in can also affect its stability and color . Therefore, appropriate storage and handling are important to maintain the effectiveness of this dye .
生化学分析
Biochemical Properties
D & C Red no. 31 plays a significant role in biochemical reactions, primarily as a dye. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic processes, such as oxidases and reductases. These interactions can influence the activity of these enzymes, either inhibiting or enhancing their function. Additionally, D & C Red no. 31 can bind to proteins, altering their conformation and affecting their biological activity .
Cellular Effects
D & C Red no. 31 has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to D & C Red no. 31 can lead to changes in the expression of genes involved in oxidative stress response and inflammation. This compound can also affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of D & C Red no. 31 involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, D & C Red no. 31 can inhibit the activity of certain oxidases, leading to a decrease in the production of reactive oxygen species. Additionally, it can interact with transcription factors, influencing gene expression and altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D & C Red no. 31 can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term exposure to D & C Red no. 31 in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are often dose-dependent and can vary based on the duration of exposure .
Dosage Effects in Animal Models
The effects of D & C Red no. 31 in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects, such as changes in behavior, organ toxicity, and alterations in blood parameters. For example, studies have shown that high doses of D & C Red no. 31 can lead to changes in spleen function and behavioral alterations in rodents .
Metabolic Pathways
D & C Red no. 31 is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of xenobiotics, leading to its biotransformation and elimination from the body. This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. For instance, D & C Red no. 31 can influence the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of many compounds .
Transport and Distribution
The transport and distribution of D & C Red no. 31 within cells and tissues involve interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its distribution and accumulation in tissues. The localization and accumulation of D & C Red no. 31 can influence its biological activity and potential toxicity .
Subcellular Localization
D & C Red no. 31 exhibits specific subcellular localization, which can affect its activity and function. This compound can be localized to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria. The subcellular localization of D & C Red no. 31 is influenced by targeting signals and post-translational modifications. For instance, it can be directed to the mitochondria through specific targeting sequences, where it can influence mitochondrial function and energy metabolism .
特性
CAS番号 |
6371-76-2 |
|---|---|
分子式 |
C17H12CaN2O3 |
分子量 |
332.4 g/mol |
IUPAC名 |
calcium;3-carboxy-1-phenyldiazenylnaphthalen-2-olate |
InChI |
InChI=1S/C17H12N2O3.Ca/c20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h1-10,20H,(H,21,22); |
InChIキー |
HLLMZVCVUHKMMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ca+2] |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Ca] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
D & C Red no. 31; 11067 Red; Brilliant Scarlet G; CCRIS 4906; Pigment Scarlet Toner RB; Topaz Toner R 5; |
製品の起源 |
United States |
Q1: Why is D&C Red No. 31 a concern in cosmetics?
A1: D&C Red No. 31 is a pigment used in cosmetics. The research paper identifies D&C Red No. 31 as one of two pigments (along with Yellow No. 11) whose avoidance is "essential to reduce cosmetic dermatitis of the consumers" []. This suggests that D&C Red No. 31 is a significant contributor to allergic reactions and contact dermatitis caused by cosmetics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)




![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)





